1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
Description
Properties
CAS No. |
88263-90-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,5-dimethyl-2,3-dihydropyrrolo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C13H14N2O/c1-14-8-7-10-12(14)9-5-3-4-6-11(9)15(2)13(10)16/h3-6H,7-8H2,1-2H3 |
InChI Key |
NANAKAPQRJGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C3=CC=CC=C3N(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Aminoaldehyde acetal (1) : Serves as the amine source, enabling imine formation.
-
Methyl-substituted aldehyde/ketone (2) : Introduces the C5 methyl group. For example, acetone or cyclopentanone derivatives are effective.
-
Propiolic acid (3) : Participates in alkyne activation for cyclization.
-
Methyl-containing isocyanide (4) : Delivers the N1 methyl group.
The Ugi adduct undergoes H₂SO₄-mediated deprotection at 80°C, followed by an imino Diels-Alder (Povarov) reaction with substituted anilines in ethanol. This two-step sequence yields the dihydropyrroloquinoline core with simultaneous introduction of methyl groups at positions 1 and 5.
Key Data:
The method’s versatility is evidenced by tolerance for electron-donating and withdrawing groups on aldehydes, though methyl-substituted ketones maximize yield. Post-reaction purification involves vacuum filtration and ethanol/water washes, mirroring protocols for analogous pyrroloquinolines.
Acid-Catalyzed Cyclocondensation
A linear synthesis inspired by pyrroloquinoline quinone (PQQ) production adapts cyclocondensation for the target compound:
Stepwise Synthesis
-
Methylated Aniline Preparation :
-
Diazotization and Cyclization :
Optimization Insights:
-
Temperature Control : Maintaining <-20°C during diazonium salt formation prevents byproducts.
-
Acid Selection : Concentrated H₂SO₄ (vs. HCl) enhances cyclization efficiency, achieving 14% overall yield for PQQ analogues.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation streamlines the synthesis, as demonstrated in pyrroloquinolinedione preparations:
Protocol
Performance Metrics:
This method reduces reaction times from days to minutes but requires semi-preparative HPLC for purification.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Systems
Acid Catalysis
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrrolo[2,3-c]quinolin-4(5H)-one Derivatives
- Structure: The pyrrole ring is fused at the [2,3-c] position of the quinolinone, differing from the target compound's [3,2-c] fusion.
- Synthesis: Prepared via [3+2] cycloaddition of TosMIC derivatives with functionalized indolinones under basic conditions (yields: 60-85%) .
- Bioactivity: Limited data, but similar scaffolds show kinase inhibition and antimicrobial activity .
Thieno[3,2-c]quinolin-4(5H)-one Derivatives
- Structure : Replaces the pyrrole ring with a thiophene moiety.
- Synthesis : Achieved via Suzuki-Miyaura cross-coupling, Claisen rearrangement, or one-pot cyclization (yields: 70-90%) .
- Bioactivity: Anticancer: IC₅₀ values of 2.1–8.7 μM against MCF-7 breast cancer cells . Kinase Inhibition: Compound 10 (thieno[3,2-c]quinolinone) inhibits CDK5/p25 with IC₅₀ = 0.8 μM (ATP non-competitive) . Dual Activity: Stabilizes G-quadruplex DNA and inhibits PARP-1 (EC₅₀ = 1.2 μM) .
Pyrazolo[4,3-c]quinolin-4-one Derivatives
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 242.3 | 2.8 | 0.12 (PBS) | 1,5-Dimethyl |
| Thieno[3,2-c]quinolin-4(5H)-one | 257.3 | 3.1 | 0.08 (DMSO) | 2,4-Dimethyl, aryl/alkenyl |
| Pyrrolo[2,3-c]quinolin-4(5H)-one | 238.3 | 2.5 | 0.15 (EtOH) | Unsubstituted |
| Pyrazolo[4,3-c]quinolin-4-one | 255.3 | 2.9 | 0.10 (DMSO) | 5-Ethyl, 3-methyl |
*Calculated using Molinspiration software.
Biological Activity
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on recent research findings.
Synthesis
The synthesis of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one typically involves multi-step synthetic routes that incorporate various starting materials. A common approach is through the condensation of appropriate pyrrole and quinoline derivatives under controlled conditions. The synthesis often utilizes palladium-catalyzed reactions or other coupling strategies to achieve the desired structural framework.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one. In vitro assays demonstrated its efficacy against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antileishmanial Activity
A related compound in the pyrroloquinoline series has been evaluated for antileishmanial activity. The derivative demonstrated significant in vitro efficacy against Leishmania species with an IC50 value of 8.36 µM and a selectivity index (SI) of 7.79, indicating a favorable therapeutic window for further development in treating visceral leishmaniasis .
Anticancer Potential
Research has indicated that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties. For example:
- Inhibition of Protein Kinases : Compounds structurally related to 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one were shown to inhibit various protein kinases involved in cancer progression.
- Cell Viability Assays : Studies reported IC50 values ranging from 0.25 to 0.78 µM against several cancer cell lines, demonstrating potent antiproliferative effects .
Case Studies
- In Vivo Studies : In a study involving Balb/c mice infected with Leishmania parasites, treatment with a related pyrroloquinoline derivative resulted in a significant reduction in parasite load in liver and spleen tissues by over 56% and 61%, respectively .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggested that the compound maintains stability in simulated gastric and intestinal fluids, indicating good bioavailability potential for oral formulations .
Q & A
Q. Resolving Contradictions :
- If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or deuterated solvents (DMSO-d6 vs. CDCl3) to enhance resolution .
- For ambiguous HRMS data, cross-validate with elemental analysis or X-ray crystallography .
How can researchers design experiments to evaluate kinase inhibitory activity, considering ATP-competitive vs. non-competitive mechanisms?
Level: Advanced
Methodological Answer:
Step 1: Assay Selection
- ATP-competitive assays : Use fluorescence polarization (FP) or TR-FRET to measure displacement of ATP-binding probes (e.g., ADP-Glo™) .
- Non-competitive inhibition : Employ time-resolved kinetics (e.g., pre-incubation with compound) and IC50 shift analysis at varying ATP concentrations .
Q. Step 2: Selectivity Profiling
- Test against a panel of kinases (CDK5/p25, CDK2/E) using radiometric 33P-ATP assays. For example, thienoquinolone derivatives showed >10-fold selectivity for CDK5 over CDK2 via non-competitive inhibition .
Q. Step 3: Mechanistic Validation
- Perform crystallography or molecular docking to identify binding pockets (e.g., allosteric sites for non-competitive inhibitors) .
What strategies improve synthetic yield under green chemistry conditions?
Level: Basic
Methodological Answer:
- Microwave irradiation : Reduces reaction time (10–30 mins vs. 24 hrs) and eliminates solvents. For example, solvent-free cyclization achieved 94% yield for furoquinolinones .
- Catalyst-free conditions : Avoid Pd-based catalysts by leveraging acid-mediated tandem reactions (e.g., H2SO4 in ethanol at reflux) .
- Atom-efficient purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) to minimize waste .
Key Metrics : Aim for E-factor <5 (kg waste/kg product) and PMI (Process Mass Intensity) <15 .
How should SAR studies be designed to enhance target selectivity?
Level: Advanced
Methodological Answer:
SAR Design Framework :
Core Modifications : Introduce substituents at positions 2 (benzylidene) or 3 (aryl groups) to alter steric/electronic profiles. For example, 4-methoxyphenyl groups improved CDK5 selectivity by 8-fold .
Functional Group Additions : Incorporate sulfonyl or hydroxyethyl moieties to enhance hydrogen bonding with target enzymes .
Bioisosteric Replacement : Replace furan with thiophene (as in thienoquinolones) to modulate lipophilicity (logP) and potency .
Q. Validation :
- Use in vitro kinase panels and cellular assays (e.g., apoptosis in neuronal cells for CDK5 inhibitors) .
- Compare LE (Ligand Efficiency) and LLE (Lipophilic Ligand Efficiency) metrics to prioritize derivatives .
What are best practices for handling and storing pyrroloquinolinone derivatives?
Level: Basic
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) and fume hoods. The compound may exhibit acute toxicity (Category 4 for oral/dermal exposure) .
- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
